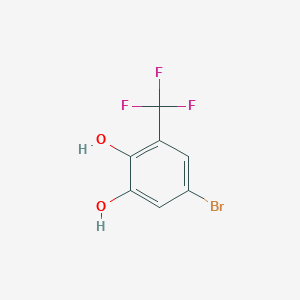
5-Bromo-3-(trifluoromethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(trifluoromethyl)benzene-1,2-diol is a chemical compound with the following IUPAC name: propan-2-yl (Z)-7-[(1R, 2R, 3R, 5S)-3,5-dihydroxy-2-[(E, 3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate . It contains both a bromine atom and a trifluoromethyl group, making it an interesting molecule for various applications.
Preparation Methods
Synthesis: The synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diol involves incorporating the bromine and trifluoromethyl moieties into the benzene ring. Specific synthetic routes may vary, but one common approach is through Suzuki coupling, where the bromine unit is attached to the benzene ring using a boron-based reagent. Subsequent transformation of the bromine to the trifluoromethyl group allows for further derivatization .
Chemical Reactions Analysis
Reactivity: 5-Bromo-3-(trifluoromethyl)benzene-1,2-diol can participate in various chemical reactions due to its functional groups. Some notable reactions include:
Substitution Reactions: The bromine atom can undergo substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.
Oxidation and Reduction: The hydroxyl groups can be oxidized or reduced, leading to different derivatives.
Functional Group Transformations: The trifluoromethyl group can be modified using various reagents.
Bromination: Bromine (Br₂) can be used to introduce the bromine atom, yielding this compound.
Trifluoromethylation: Reagents like CF₃I or CF₃SO₂Cl can convert the bromine to the trifluoromethyl group.
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)benzene-1,2-diol finds applications in:
Medicinal Chemistry: It may serve as a pharmacophore in drug design due to its unique functional groups.
Organic Synthesis: As an intermediate, it allows for the construction of more complex molecules.
Materials Science: Its fluorinated nature makes it useful in materials with specific properties.
Mechanism of Action
The specific mechanism of action for this compound depends on its context (e.g., as a drug or catalyst). Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, 5-Bromo-3-(trifluoromethyl)benzene-1,2-diol stands out due to its combination of bromine and trifluoromethyl groups. Similar compounds may include other halogenated or fluorinated benzene derivatives.
Properties
Molecular Formula |
C7H4BrF3O2 |
|---|---|
Molecular Weight |
257.00 g/mol |
IUPAC Name |
5-bromo-3-(trifluoromethyl)benzene-1,2-diol |
InChI |
InChI=1S/C7H4BrF3O2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,12-13H |
InChI Key |
XPAWJVPFPOANGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


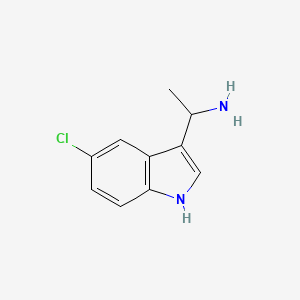
![5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13276702.png)

![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13276715.png)
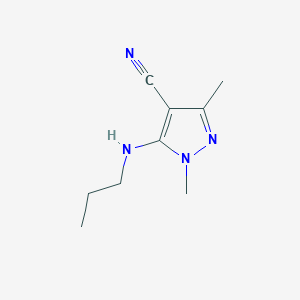

![N-[3-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13276732.png)
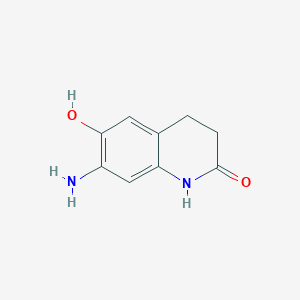
![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13276750.png)
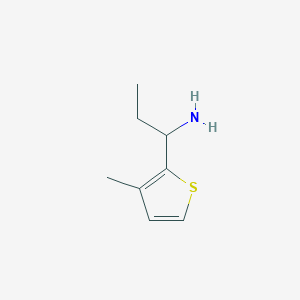
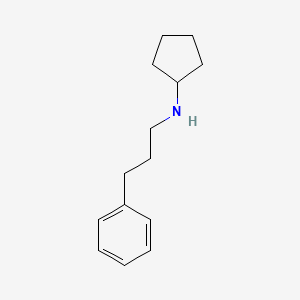
![(Furan-2-ylmethyl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13276770.png)
![1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13276784.png)

